

Ricolinostat HDAC6 inhibitor versus pan-HDAC inhibitor selectivity

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Compound Focus: Ricolinostat

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Ricolinostat vs. Pan-HDAC Inhibitors at a Glance

The table below summarizes the core differences between **Ricolinostat** and typical pan-HDAC inhibitors.

Feature	Ricolinostat (ACY-1215)	Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat)
Primary Target	HDAC6 (Class IIb) [1]	Multiple HDACs (Class I, II, and/or IV) [2]
Key Selectivity Data	Selective for HDAC6 over Class I HDACs (e.g., HDAC1, 2, 3) [1]	Inhibits HDAC1, 2, 3, 6, and others with similar potency [2]
Mechanism of Action	Inhibits cytoplasmic HDAC6 , leading to hyperacetylation of substrates like α-tubulin and c-Myc degradation [1] [3]	Broad inhibition of nuclear and cytoplasmic HDACs, causing histone hyperacetylation and gene reactivation [2]
Therapeutic Rationale	Target non-oncogene dependencies (e.g., disrupts aggresome pathway, induces c-Myc degradation); potential for combination therapy [1] [4]	Epigenetic modulation ; reactivates silenced tumor suppressor genes; induces cell cycle arrest and apoptosis [2]

Feature	Ricolinostat (ACY-1215)	Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat)
Clinical Trial Stage	Phase Ib/II (e.g., in combination with nab-paclitaxel for breast cancer, NCT02632071) [1]	FDA-approved for specific hematologic cancers (e.g., Vorinostat for cutaneous T-cell lymphoma) [2]
Reported Toxicity Profile	Better tolerated in clinical trials; reduced severe adverse events compared to panobinostat [4]	Higher toxicity ; side effects like fatigue, diarrhea, thrombocytopenia limit broader use [2] [4]

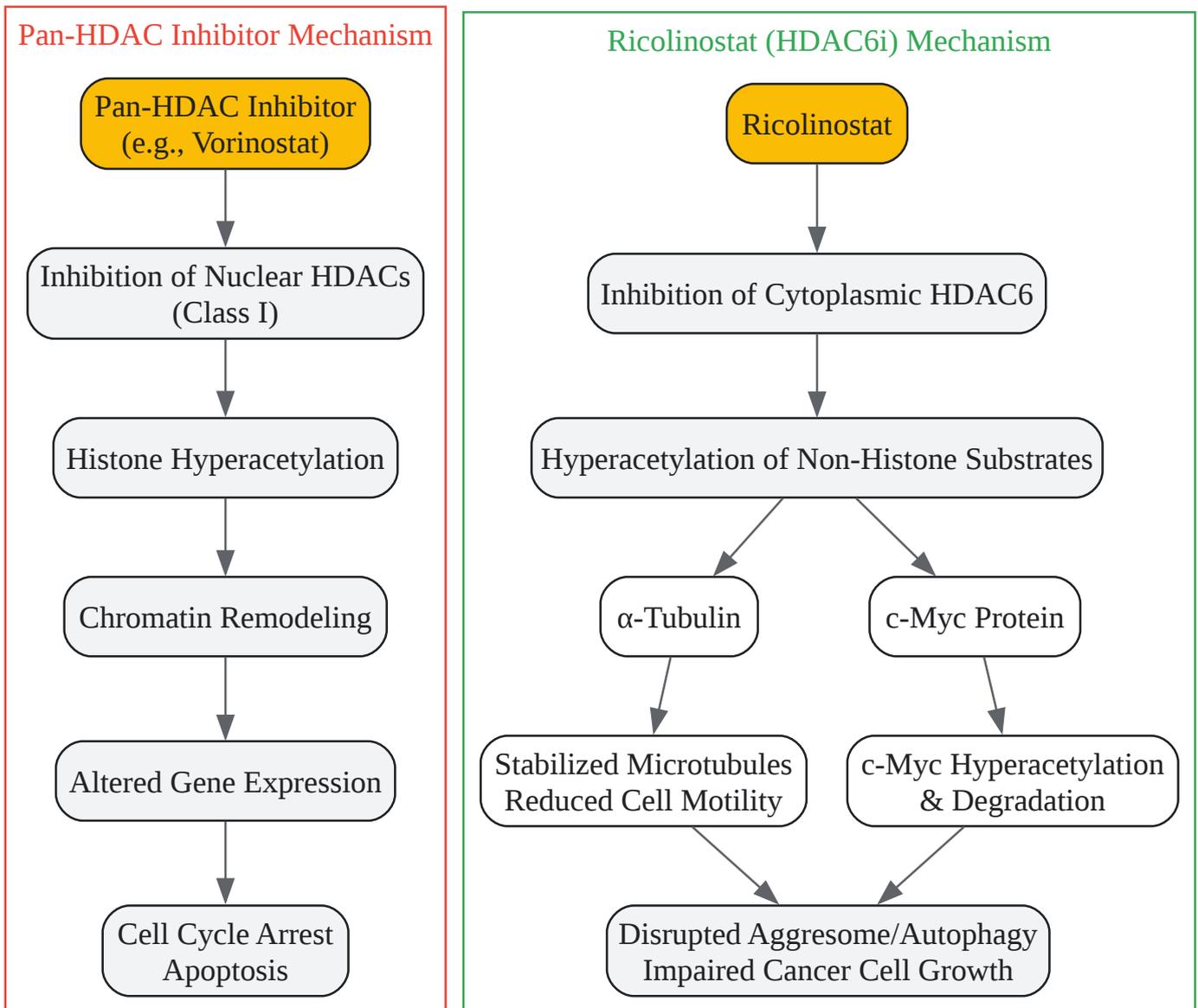
Experimental Data and Protocols

For researchers designing experiments, here are key methodologies used to establish **Ricolinostat's** profile.

- Assessing HDAC Inhibitor Selectivity: **The biochemical HDAC enzyme inhibition assay** is the standard method. It involves incubating the inhibitor with purified, recombinant HDAC isoforms and a fluorogenic acetylated substrate. The **IC50 value** (half-maximal inhibitory concentration) is determined from dose-response curves. **Ricolinostat** shows significantly lower IC50 for HDAC6 compared to Class I HDACs [1] [2].
- Measuring Target Engagement in Cells: **Western Blot Analysis** is used to detect hyperacetylation of specific HDAC6 substrates (e.g., **α-tubulin**) in treated cells. An increase in acetylated α-tubulin, without a concurrent increase in acetylated histones, confirms selective HDAC6 engagement [1] [3].
- Predictive Biomarker Analysis: **A computational HDAC6-Score** algorithm can predict tumor sensitivity. This method involves RNA-sequencing of tumor samples, followed by analysis with the **ARACNe and NetBID algorithms** to reverse-engineer a gene regulatory network (regulon) and infer HDAC6 activity. A high HDAC6-score correlates with increased sensitivity to **Ricolinostat** in preclinical models [1].

Mechanisms and Therapeutic Implications

The distinct mechanisms of **Ricolinostat** and pan-HDAC inhibitors lead to different therapeutic rationales, as illustrated below.



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Beyond the mechanisms above, the unique **ZnF-UBP domain** of HDAC6, which is not present in other HDACs, offers a future avenue for even more selective inhibition. This domain recognizes ubiquitinated proteins for aggresome formation. Inhibiting this domain, rather than the catalytic site, could block this resistance pathway with potentially fewer side effects related to microtubule stabilization [4].

Key Considerations for Research and Development

- **Clinical Combination Strategy:** **Ricolinostat** is primarily investigated in **combination with other therapies**, such as proteasome inhibitors (e.g., bortezomib) in multiple myeloma or chemotherapies (e.g., nab-paclitaxel) in solid tumors. The rationale is to concurrently block the proteasome and the compensatory aggresome pathway, inducing synergistic cell death [1] [4].
- **Leveraging Predictive Biomarkers:** The **HDAC6-Score** is a critical development for patient stratification. It identifies tumors with high functional dependence on HDAC6, which are more likely to respond to **Ricolinostat**. This approach moves beyond simple HDAC6 protein expression levels [1].
- **Toxicity and Selectivity Balance:** While **Ricolinostat** is better tolerated than pan-HDAC inhibitors, side effects still occur, potentially due to off-target effects or the critical role of HDAC6 in normal cellular processes. Next-generation inhibitors targeting the non-catalytic ZnF-UBP domain are being explored to improve the safety window further [4].

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